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Compound of Interest

Compound Name: 2-Cyclohexen-1-OL

Cat. No.: B1581600

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexen-1-ol (CAS No: 822-67-3), a key intermediate in various chemical syntheses. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering insights into its structural characteristics. This document is

intended to serve as a valuable resource for professionals engaged in chemical research and
development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Cyclohexen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectral Data of 2-Cyclohexen-1-ol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Olefinic protons (H-2,
~5.8-6.0 m 2H
H-3)
~4.1 m 1H Carbinol proton (H-1)
~2.0 m 2H Allylic protons (H-6)
~1.8 m 1H Hydroxyl proton (-OH)
Methylene protons (H-
~1.5-1.7 m 4H Y P (

4, H-5)

Solvent: CDCls, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectral Data of 2-Cyclohexen-1-ol

Chemical Shift (6) ppm Assignment
~130-131 C-2o0rC-3
~128-129 C-20rC-3
~68 C-1 (Carbinol)
~32 C-6 (Allylic)
~25 C-4 or C-5
~19 C-4 or C-5

Solvent: CDCls, Frequency: 100 MHz[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions of 2-Cyclohexen-1-ol
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3350 Broad, Strong O-H stretch (alcohol)
~3020 Medium =C-H stretch (alkene)
~2930, 2860 Strong C-H stretch (alkane)
~1650 Medium C=C stretch (alkene)
C-O stretch (secondary
~1060 Strong

alcohol)

Sample Preparation: Neat, liquid film[4][5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data of 2-Cyclohexen-1-ol

m/z Relative Intensity Possible Fragment lon

98 Moderate [M]* (Molecular lon)

83 Moderate [M - CHs]*

80 High [M - H20]*

70 High [M - C2H4]* (Retro-Diels-Alder)
67 Moderate [CsH7]*

57 High [CaHo]* or [M - C3Hs0]*

lonization Mode: Electron lonization (EI)[6]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Cyclohexen-1-ol is dissolved in 0.6-0.7
mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) is added as
an internal standard (o 0.0 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: *H and 3C NMR spectra are acquired on a 400 MHz NMR spectrometer.
For 1H NMR, a sufficient number of scans are averaged to obtain a high signal-to-noise ratio.
For 13C NMR, a greater number of scans is necessary due to the low natural abundance of
the 13C isotope. Inverse-gated decoupling can be used for quantitative 13C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: As 2-Cyclohexen-1-ol is a liquid, a neat spectrum is obtained by
placing a drop of the sample between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates to form a thin film.[5]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is acquired first and
subsequently subtracted from the sample spectrum. The spectrum is typically scanned over
a range of 4000-400 cm~1.[5]

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 2-Cyclohexen-1-ol in a volatile solvent (e.g.,
dichloromethane or methanol) is introduced into the mass spectrometer. For separation from
any impurities, the sample is introduced via a Gas Chromatography (GC) system.

lonization: Electron lonization (EI) is utilized at a standard energy of 70 eV to induce
ionization and fragmentation of the molecule.

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of
approximately 40-200 amu. The resulting fragmentation pattern is then analyzed to
determine the structure of the molecule and its fragments.

Workflow for Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1581600?utm_src=pdf-body
https://www.benchchem.com/product/b1581600?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_1_Butyl_2_cyclohexen_1_ol_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_1_Butyl_2_cyclohexen_1_ol_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1581600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the logical workflow from sample preparation to final spectral
interpretation for the comprehensive spectroscopic analysis of 2-Cyclohexen-1-ol.

Sample Preparation

2-Cyclohexen-1-ol (Liquid)

Y Y Y

Dissolve in CDCI3 with TMS Prepare Neat Liquid Film Dilute in Volatile Solvent
Data Acquisition
Y Y Y
NMR Spectrometer (*H & 13C) FTIR Spectrometer GC-MS System

Data Analysis & Interpretation

Chemical Shifts, Coupling Constants, Integration Characteristic Absorption Bands Molecular lon & Fragmentation Pattern

Final Output
\/ \ \/

Comprehensive Spectroscopic Profile

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 2-Cyclohexen-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581600#spectroscopic-data-of-2-cyclohexen-1-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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